![molecular formula C26H26N2O4 B247562 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that exhibits a unique chemical structure, which makes it a promising candidate for the development of novel drug therapies.
科学的研究の応用
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
作用機序
The exact mechanism of action of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. This compound has also been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce inflammation, oxidative stress, and apoptosis, and can improve cognitive function. This compound has also been shown to have anticancer effects, as it can inhibit the proliferation of cancer cells and induce apoptosis. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. This compound has also been shown to be stable under physiological conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine. One area of interest is the development of this compound-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of this compound-based therapies for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Overall, this compound represents a promising candidate for the development of novel drug therapies, and further research is needed to fully explore its potential.
合成法
The synthesis of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine involves the reaction of 1-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine with 3-methoxybenzoyl chloride in the presence of a base. The reaction takes place under mild conditions and yields this compound as a white solid. The purity of the compound can be improved through recrystallization from an appropriate solvent.
特性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H26N2O4/c1-31-24-9-5-8-22(18-24)26(30)28-16-14-27(15-17-28)25(29)19-32-23-12-10-21(11-13-23)20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3 |
InChIキー |
PKPBUCSJUOQDGB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


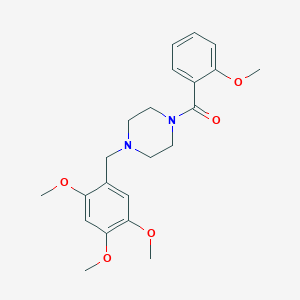
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
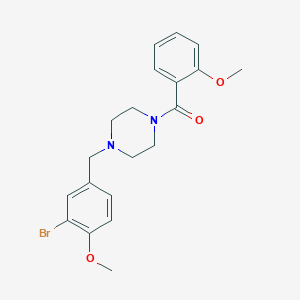
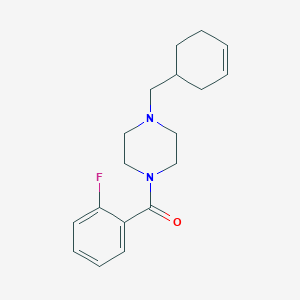

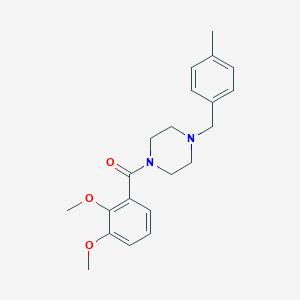
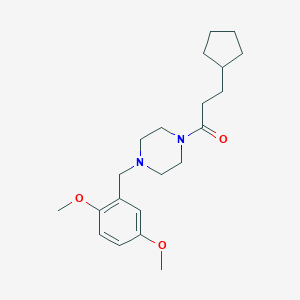
![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

